![molecular formula C10H19NO4 B13447370 (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid: is an organic compound with a complex structure that includes a carboxylic acid group, an amide group, and a methoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group may be further oxidized to form other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学的研究の応用
Chemistry: In chemistry, (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for various applications in manufacturing.
作用機序
The mechanism of action of (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylheptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness: What sets (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid apart is its specific combination of functional groups and stereochemistry. This unique arrangement allows for specific interactions and reactivity that are not observed in its analogs.
特性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(2)4-8(5-9(12)13)6-11-10(14)15-3/h7-8H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t8-/m0/s1 |
InChIキー |
UUWMCUBVFZVIHO-QMMMGPOBSA-N |
異性体SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OC |
正規SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

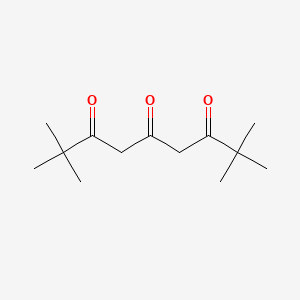
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)

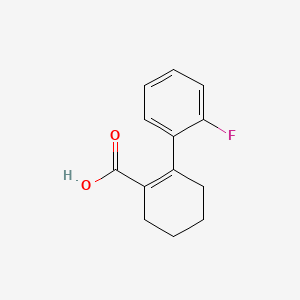
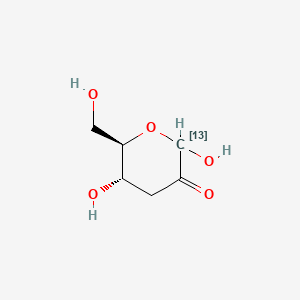
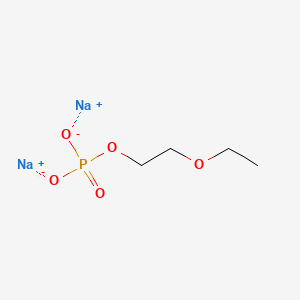
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
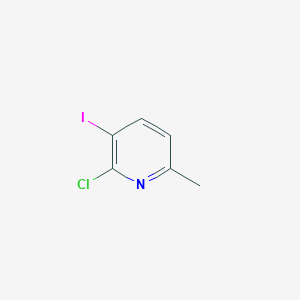
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)

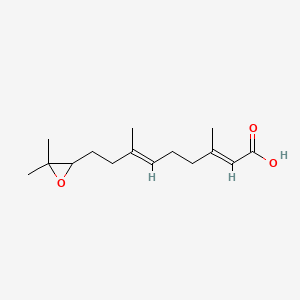
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
